![molecular formula C6H10BrN3 B2480394 N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine CAS No. 1006471-52-8](/img/structure/B2480394.png)
N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related N-substituted N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands and their complexes demonstrates the intricate methodologies employed in generating compounds with specific functional groups and structural frameworks. For instance, reactions involving Cobalt(II) with different substitution groups in N,N-bis((1H-pyrazol-1-yl)methyl)amine underlined the impact of N′-substitution on the formation of four-coordinate or five-coordinate complexes, showcasing the versatility of synthetic strategies in tailoring molecular geometries and coordination environments (Choi et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine reveals a range of coordination geometries and bonding environments. For example, Cobalt(II) complexes containing N-substituted ligands exhibited distorted tetrahedral and trigonal bipyramidal geometries, indicating the influence of ligand substitution on the overall molecular architecture (Choi et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving the synthesis of pyrazole derivatives highlight the reactivity and functional versatility of the pyrazole core. For instance, the transformation of non-symmetric trisubstituted pyrazole derivatives through fluorination steps underscores the compound's adaptability in forming new chemical entities with promising applications in drug discovery (Ivonin et al., 2015).
Aplicaciones Científicas De Investigación
1. Coordination Chemistry
N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine derivatives have been used in the synthesis of Cobalt(II) complexes. These complexes exhibit unique structural properties and potential for use in polymerization reactions. For example, the Co(II) complex with N,N-bis((1H-pyrazol-1-yl)methyl)cyclohexanamine showed the highest activity for methyl methacrylate (MMA) polymerization, yielding poly(methylmethacrylate) (PMMA) with high molecular weight and narrow polydispersity index (Choi et al., 2015).
2. Antimicrobial Applications
This compound derivatives have been explored for their antimicrobial properties. A study synthesized and characterized various pyrazole derivatives, revealing their potential antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).
3. Synthesis of Bioactive Compounds
These derivatives are useful in the synthesis of bioactive compounds. An approach to synthesize (4-fluoroalkyl-1-alkyl-1H-pyrazol-3-yl)methylamines, which serve as promising building blocks in drug discovery and medicinal chemistry, demonstrates the versatility of these compounds in synthesizing biologically active molecules (Ivonin et al., 2015).
4. Materials Chemistry
This compound derivatives have applications in materials chemistry, especially in the synthesis of novel compounds with potential industrial applications. For instance, the synthesis of 3-phenyl-1H-pyrazole derivatives and their optimization for industrial production illustrate the role of these compounds in developing new materials (Liu et al., 2017).
5. Corrosion Inhibition
These derivatives have been used in the study of corrosion inhibition. A specific study explored the efficiency and adsorption behavior of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide as a surfactant at carbon steel/hydrochloric acid interfaces, showing significant applications in material protection (Tawfik, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-bromo-1-methylpyrazol-3-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-8-3-6-5(7)4-10(2)9-6/h4,8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXADAMCKVYOTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C=C1Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B2480311.png)
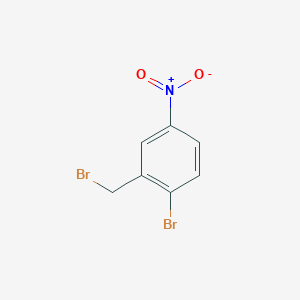
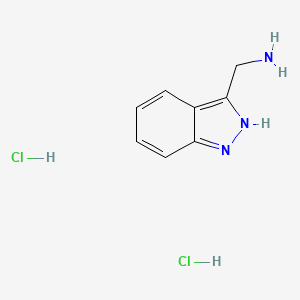
![(1H-indol-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480316.png)
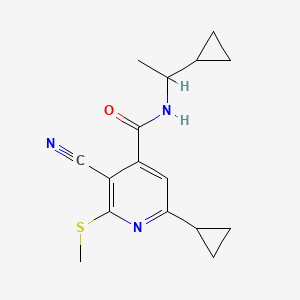
![N-(2,5-dimethylphenyl)-2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide](/img/structure/B2480319.png)
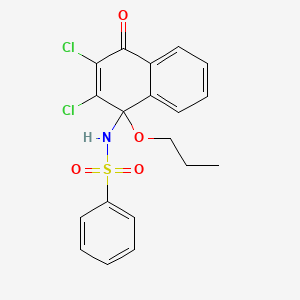
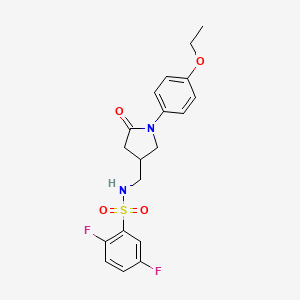
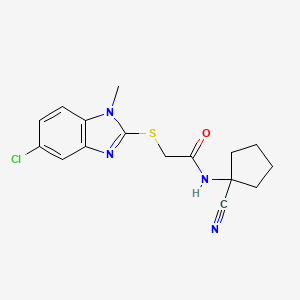
![3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2480328.png)
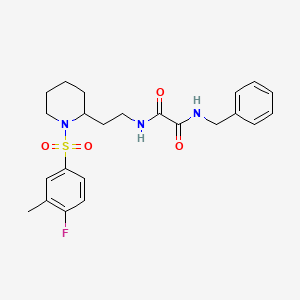
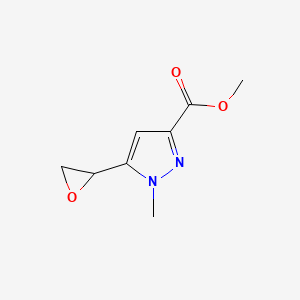
![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2480333.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2480334.png)